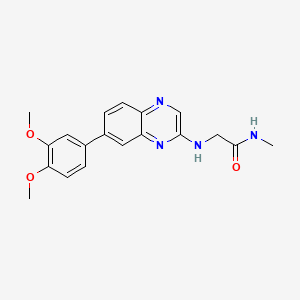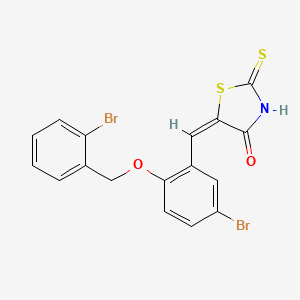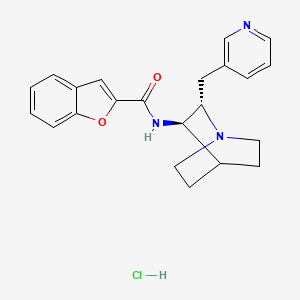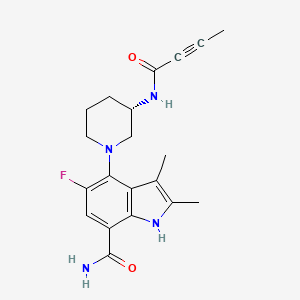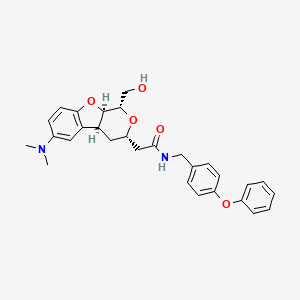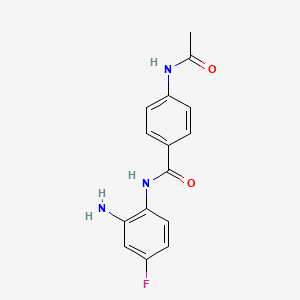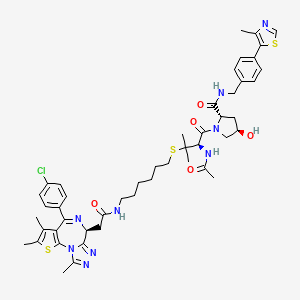
BSJ-04-132
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
BSJ-04-132 is a potent and selective degrader of cyclin-dependent kinase 4 (CDK4) based on Ribociclib. It is a proteolysis-targeting chimera (PROTAC) that connects ligands for Cereblon and CDK4. This compound has shown significant anti-cancer activity by selectively degrading CDK4 without affecting CDK6 and IKZF1/3 .
準備方法
Synthetic Routes and Reaction Conditions
BSJ-04-132 is synthesized through a series of chemical reactions that involve the coupling of Cereblon and CDK4 ligands. The synthetic route typically involves the following steps:
Formation of the Cereblon ligand: This involves the synthesis of a ligand that can bind to the Cereblon protein.
Formation of the CDK4 ligand: This involves the synthesis of a ligand that can bind to the CDK4 protein.
Coupling of the ligands: The Cereblon and CDK4 ligands are then coupled together to form the final PROTAC molecule, this compound
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using the same chemical reactions as in the laboratory synthesis. The process is optimized for higher yield and purity, and involves stringent quality control measures to ensure the consistency and efficacy of the final product .
化学反応の分析
Types of Reactions
BSJ-04-132 primarily undergoes degradation reactions where it induces the degradation of CDK4. This process involves the recruitment of the E3 ubiquitin ligase Cereblon to the CDK4 protein, leading to its ubiquitination and subsequent degradation by the proteasome .
Common Reagents and Conditions
Reagents: The synthesis of this compound involves reagents such as Cereblon ligand, CDK4 ligand, coupling agents, and solvents.
Conditions: The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability and reactivity of the intermediates and final product
Major Products
The major product of the degradation reaction induced by this compound is the degraded CDK4 protein. This degradation leads to the inhibition of CDK4-mediated cell cycle progression, thereby exerting its anti-cancer effects .
科学的研究の応用
BSJ-04-132 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the mechanism of PROTAC-mediated protein degradation.
Biology: Employed in cellular studies to investigate the role of CDK4 in cell cycle regulation and cancer progression.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers that are dependent on CDK4 activity.
Industry: Utilized in the development of new PROTAC-based therapies and as a reference compound in drug discovery
作用機序
BSJ-04-132 exerts its effects by inducing the degradation of CDK4 through the PROTAC mechanism. The compound binds to both the CDK4 protein and the E3 ubiquitin ligase Cereblon. This binding facilitates the ubiquitination of CDK4, marking it for degradation by the proteasome. The degradation of CDK4 leads to the inhibition of CDK4-mediated phosphorylation of the retinoblastoma protein, thereby blocking cell cycle progression from the G1 to the S phase .
類似化合物との比較
BSJ-04-132 is unique in its selective degradation of CDK4 without affecting CDK6 and IKZF1/3. Similar compounds include:
BSJ-03-123: Selectively induces the degradation of CDK6.
BSJ-02-162: Simultaneously induces the degradation of both CDK4 and CDK6
These compounds differ in their selectivity and potency, with this compound being particularly notable for its high selectivity towards CDK4 .
特性
CAS番号 |
2349356-39-2 |
|---|---|
分子式 |
C42H49N11O7 |
分子量 |
819.92 |
IUPAC名 |
7-cyclopentyl-2-((5-(4-(4-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)butyl)piperazin-1-yl)pyridin-2-yl)amino)-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C42H49N11O7/c1-49(2)40(58)31-22-26-23-45-42(48-37(26)52(31)27-8-3-4-9-27)46-33-14-12-28(24-44-33)51-20-18-50(19-21-51)17-6-5-16-43-35(55)25-60-32-11-7-10-29-36(32)41(59)53(39(29)57)30-13-15-34(54)47-38(30)56/h7,10-12,14,22-24,27,30H,3-6,8-9,13,15-21,25H2,1-2H3,(H,43,55)(H,47,54,56)(H,44,45,46,48) |
InChIキー |
GWLSXEHHNOBFOI-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1=CC2=CN=C(NC3=CC=C(C=N3)N3CCN(CCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C4CCC(=O)NC4=O)C5=O)CC3)N=C2N1C1CCCC1 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
BSJ-04-132; BSJ04132; BSJ 04 132; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(9R)-9-(5-bromofuran-2-yl)-12,14-dimethyl-13,15-dioxo-17-phenyl-8-oxa-1,12,14-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-2(7),3,5,10,16-pentaene-4-carboxylic acid](/img/structure/B606330.png)
